molecular formula C8H6ClFN2 B2361858 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine CAS No. 1020035-40-8

2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine

Cat. No.: B2361858
CAS No.: 1020035-40-8
M. Wt: 184.6
InChI Key: LTMCKRGRXKLJNT-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a chloromethyl group at the 2-position and a fluorine atom at the 8-position

Mechanism of Action

    Target of Action

    Compounds with a pyridine core, such as “2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine”, are often used as precursors to pyridine-containing ligands . These ligands can bind to various biological targets, depending on their specific structure and functional groups.

    Mode of Action

    As an alkylating agent , “this compound” could potentially interact with its targets by transferring its chloromethyl group to a nucleophilic site on the target molecule. This can lead to changes in the target’s structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-chloromethylpyridine with appropriate fluorinated reagents under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Typical conditions involve controlled temperatures, inert atmospheres, and the use of solvents such as dimethylformamide or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized imidazo[1,2-a]pyridine derivatives, while oxidation reactions may produce corresponding N-oxides .

Scientific Research Applications

2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine has a broad range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the chloromethyl group and the fluorine atom enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development .

Properties

IUPAC Name

2-(chloromethyl)-8-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2/c9-4-6-5-12-3-1-2-7(10)8(12)11-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMCKRGRXKLJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020035-40-8
Record name 2-(chloromethyl)-8-fluoroimidazo[1,2-a]pyridine
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